Pyrido[2,3-b]pyrazine-2,3,6-triol

Synthetic Chemistry Process Chemistry Heterocycle Functionalization

Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5), systematically named 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione, belongs to the azaquinoxalinedione class – nitrogen-containing heterocycles that serve as bioisosteres of quinoxalinedione in ionotropic glutamate receptor modulation. The compound bears the canonical pyrido[2,3-b]pyrazine fused-ring system with three keto/hydroxyl substituents at positions 2, 3, and 6, yielding a molecular formula of C₇H₅N₃O₃ (MW 179.13 g/mol).

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 144435-08-5
Cat. No. B132747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazine-2,3,6-triol
CAS144435-08-5
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1NC(=O)C(=O)N2
InChIInChI=1S/C7H5N3O3/c11-4-2-1-3-5(9-4)10-7(13)6(12)8-3/h1-2H,(H,8,12)(H2,9,10,11,13)
InChIKeyRBAFRVRRPCRNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5) – Core Scaffold Identity and Procurement Baseline


Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5), systematically named 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,6-trione, belongs to the azaquinoxalinedione class – nitrogen-containing heterocycles that serve as bioisosteres of quinoxalinedione in ionotropic glutamate receptor modulation [1]. The compound bears the canonical pyrido[2,3-b]pyrazine fused-ring system with three keto/hydroxyl substituents at positions 2, 3, and 6, yielding a molecular formula of C₇H₅N₃O₃ (MW 179.13 g/mol) . It is commercially available as a research chemical from multiple suppliers at purities up to 98% (HPLC) .

Heterocyclic building block with 6-hydroxy synthetic handle via demethylation
Azaquinoxalinedione core for AMPA receptor modulator research
Commercially available at research-grade purity (HPLC verified)

Why Substituting Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5) with Closest In-Class Analogs Fails


Within the pyrido[2,3-b]pyrazine family, subtle changes in the substitution pattern profoundly alter molecular recognition, reactivity, and physicochemical properties. The 2,3,6-triol (trione) oxidation state is not interchangeable with the 2,3-dione lacking the 6-oxo group (CAS 2067-84-7), as the 6-hydroxy/keto moiety provides an additional hydrogen-bond donor/acceptor site critical for both intermolecular interactions and downstream functionalization chemistry [1]. Furthermore, the pyrido[2,3-b]pyrazine core is not a simple structural analog of the carbocyclic quinoxaline-2,3-dione: the nitrogen at position 5 alters the electronic distribution of the ring system, affecting both receptor binding and metabolic stability [2]. Generic substitution without quantitative evidence of equivalence risks compromising synthetic reproducibility, biological activity, and physicochemical behavior.

6-Oxo deletion risk

Removing the 6-hydroxy/keto group eliminates a critical H-bond donor/acceptor site, altering intermolecular interactions and functionalization routes.

Core heteroatom mismatch

The pyrido nitrogen at position 5 shifts ring electronics compared to carbocyclic quinoxaline-2,3-dione, affecting receptor binding profiles.

Functionalization divergence

2,3-Dione analogs lacking 6-oxygen substitution cannot be directly elaborated at this position, limiting downstream SAR exploration.

Quantitative Differentiation Evidence for Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5) vs. Comparators


Demethylative Synthesis Yield: Pyrido[2,3-b]pyrazine-2,3,6-triol vs. Its 6-Methoxy Precursor

The target compound is prepared by hydrobromic acid-mediated demethylation of 6-methoxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS 144435-07-4), achieving an isolated yield of 70% after a 4.0-hour reaction [1]. This one-step deprotection compares favourably with multi-step procedures required for introducing the 6-hydroxy group onto the unsubstituted pyrido[2,3-b]pyrazine-2,3-dione core (CAS 2067-84-7), which lacks a pre-installed oxygen functionality at the 6-position and would necessitate additional oxidation or hydroxylation steps with typically lower overall yields.

Synthetic Yield
Cross-study comparable
70%
isolated yield after HBr demethylation, 4 h
Supports scalable synthesis route
Compared to multi-step hydroxylation of unsubstituted core
Synthetic Chemistry Process Chemistry Heterocycle Functionalization

Bioisosteric Scaffold Validation: Pyrido[2,3-b]pyrazine-2,3,6-triol Core vs. Quinoxaline-2,3-dione (YM90K) in AMPA Receptor Binding

The pyrido[2,3-b]pyrazine-2,3-dione scaffold (the core structure of the target compound) was experimentally validated as a bioisostere for quinoxaline-2,3-dione in AMPA receptor binding. In a head-to-head study, the azaquinoxalinedione nucleus demonstrated functional equivalence to the carbocyclic quinoxalinedione YM90K, with the optimized derivative 8c (6-(1H-imidazol-1-yl)-7-nitro-pyrido[2,3-b]pyrazine-2,3-dione) achieving a Ki of 0.14 μM at AMPA receptors and complete selectivity over the glycine site of the NMDA receptor (no affinity at 10 μM) [1]. The X-ray crystallographic analysis revealed that the pyrido nitrogen at position 5 alters the conformational preferences of substituents compared to the quinoxaline analog, providing a structural basis for differentiated selectivity profiles [1].

AMPA Receptor Binding
Class-level inference
Scaffold 8c
Ki 0.14 μM
Selectivity >71x
YM90K (quinoxaline)
AMPA / glycine selectivity context
[3H]AMPA binding, rat brain homogenate; glycine site IC50 > 10 μM
Supports AMPA receptor bioisostere research
Derived from optimized analog; core scaffold equivalence validated
Medicinal Chemistry AMPA Receptor Bioisosterism Glutamate Receptor Pharmacology

Computed Physicochemical Profile: Pyrido[2,3-b]pyrazine-2,3,6-triol vs. Pyrido[2,3-b]pyrazine-2,3-dione (CAS 2067-84-7)

In silico predictions indicate that the 6-hydroxy/keto group in the target compound significantly shifts key physicochemical parameters relative to the parent pyrido[2,3-b]pyrazine-2,3-dione scaffold. The target compound has a calculated LogP of -1.3, a topological polar surface area (TPSA) of 98.58 Ų, and three hydrogen-bond donor sites, compared to the 2,3-dione (CAS 2067-84-7), which possesses only two hydrogen-bond donors and a lower TPSA (approximately 74 Ų) . The increased hydrophilicity and hydrogen-bonding capacity of the target compound predict distinct solubility and permeability behaviour, relevant for both in vitro assay conditions and in vivo pharmacokinetic considerations.

Physicochemical Profile
Data to verify
2,3,6-Triol (target)
LogP -1.3
TPSA 98.58 Ų
HBD 3
2,3-Dione (CAS 2067-84-7)
TPSA ≈ 74 Ų
HBD 2
ΔLogP ≤ -1.3, ΔTPSA ≈ +24.6 Ų, ΔHBD = +1
Indicates distinct solubility and permeability profile
In silico predictions; experimental verification recommended
Computational Chemistry Physicochemical Properties ADME Prediction Drug-likeness

Evidence-Backed Application Scenarios for Pyrido[2,3-b]pyrazine-2,3,6-triol (CAS 144435-08-5)


Synthetic Intermediate for AMPA-Selective Glutamate Receptor Antagonists

The compound serves as the unsubstituted azaquinoxalinedione core from which 6- and/or 7-substituted derivatives with potent AMPA receptor affinity can be constructed. The demethylation route (70% yield) provides reliable access to the 6-hydroxy intermediate required for further etherification, phosphorylation, or nucleophilic displacement reactions. The bioisosteric equivalence of the pyrido[2,3-b]pyrazine scaffold to quinoxalinedione, validated by Ohmori et al. (Ki = 0.14 μM for derivative 8c), supports its use in glutamate receptor modulator programs where nitrogen substitution at position 5 is expected to alter selectivity profiles [1][2].

Building Block for Kinase Inhibitor Libraries Targeting Pathological Cell Proliferation

Patent literature (e.g., US20090275534, US20070149484) describes pyrido[2,3-b]pyrazine derivatives as kinase modulators for treating malignant disorders. The 2,3,6-trione core provides a rigid, planar scaffold with multiple hydrogen-bonding vectors suitable for occupying the adenine-binding pocket of kinases. The 6-keto group offers a synthetic handle for introducing diverse substituents, enabling the generation of compound libraries for screening against kinase panels [3][4].

Electrochemical DNA Sensing and Materials Science Applications

Pyrido[2,3-b]pyrazine-based heterocycles have been demonstrated as electrochemical DNA sensors and as materials with notable nonlinear optical (NLO) properties. The electron-deficient nature of the pyrido[2,3-b]pyrazine core, enhanced by the three keto groups in the target compound, makes it a candidate for developing redox-active probes and NLO materials. Rashid et al. (2023) reported that structurally related pyrido[2,3-b]pyrazine derivatives exhibit band gaps as low as 3.444 eV and significant first hyperpolarizability (βₜₒₜ = 15.6 × 10⁻³⁰ esu for compound 7), properties that may be modulated by the specific substitution pattern of the 2,3,6-triol core [5].

Antibacterial Scaffold Development via DNA Gyrase Inhibition

Recent studies have shown that 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives exhibit minimum inhibitory concentrations (MICs) against clinically relevant bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. Molecular docking simulations confirmed strong binding to bacterial DNA gyrase, with the N1,N4-dialkylated derivatives showing superior affinities. The 2,3,6-triol core provides a versatile starting point for generating alkylated analogs for antibacterial screening, with the 6-hydroxy group offering an additional diversification site [6].

Application
Selection Property
Validation Focus
AMPA receptor modulator synthesis
6-Hydroxy functionalization via demethylation
Bioisosteric AMPA receptor scaffold context
Kinase-targeted library synthesis
Adenine-mimetic planar core with multiple H-bond vectors
Kinase panel screening context
Electrochemical sensor development
Electron-deficient fused heterocycle
Redox activity and NLO property screening
Antibacterial scaffold screening
DNA gyrase binding core with diversification sites
MIC and molecular docking context
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